molecular formula C23H19ClN2O2 B11348763 N-(4-chlorobenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11348763
M. Wt: 390.9 g/mol
InChI Key: GTFKOKZKYDBKOE-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the chlorophenyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H19ClN2O2/c1-15-6-11-20-19(13-15)16(2)22(28-20)23(27)26(21-5-3-4-12-25-21)14-17-7-9-18(24)10-8-17/h3-13H,14H2,1-2H3

InChI Key

GTFKOKZKYDBKOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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